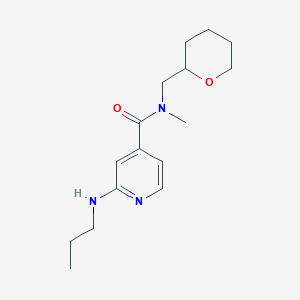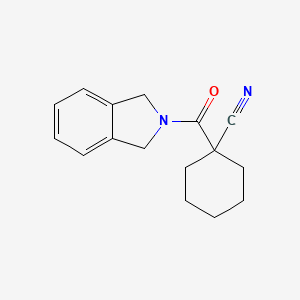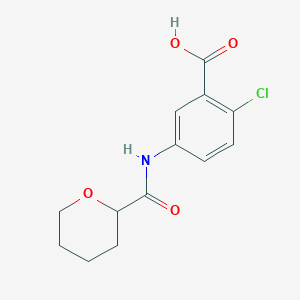![molecular formula C12H19NO4 B7554993 2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)
2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It is a potential anticancer drug that has been shown to selectively target cancer cells and induce apoptosis.
Wirkmechanismus
2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid inhibits RNA polymerase I transcription by binding to the DNA template and preventing the initiation of transcription. This leads to a reduction in ribosome biogenesis and protein synthesis, ultimately resulting in cell death. 2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid has also been shown to induce DNA damage and activate the p53 pathway, which plays a critical role in apoptosis.
Biochemical and Physiological Effects:
2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid has been shown to have a number of biochemical and physiological effects. It inhibits ribosome biogenesis, reduces protein synthesis, induces DNA damage, and activates the p53 pathway. It has also been shown to have anti-angiogenic effects, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid is its selectivity for cancer cells, which makes it a promising anticancer drug. However, it also has limitations, including its toxicity and the potential for off-target effects. In addition, the mechanism of action of 2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid is complex and not fully understood, which makes it difficult to predict its effects in different cell types and in vivo models.
Zukünftige Richtungen
There are several future directions for research on 2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid. One area of focus is the development of combination therapies that enhance the anticancer activity of 2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid. Another area of interest is the identification of biomarkers that can predict response to 2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid and guide patient selection. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid in different types of cancer.
Synthesemethoden
The synthesis of 2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid involves several steps, including the preparation of the cyclopropylmethyl oxane-2-carbonyl chloride intermediate and the coupling of this intermediate with the amino acid glycine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid has been extensively studied for its potential as an anticancer drug. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is upregulated in many types of cancer cells. 2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid has been found to be effective in preclinical models of hematological malignancies, including acute myeloid leukemia and multiple myeloma, and solid tumors, including breast, ovarian, and pancreatic cancer.
Eigenschaften
IUPAC Name |
2-[cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c14-11(15)8-13(7-9-4-5-9)12(16)10-3-1-2-6-17-10/h9-10H,1-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGRAMUZMFLUNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)N(CC2CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)
![6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7554920.png)


![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)
![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)




